(2S)-2-氨基-4-(甲氧基羰基氨基)丁酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

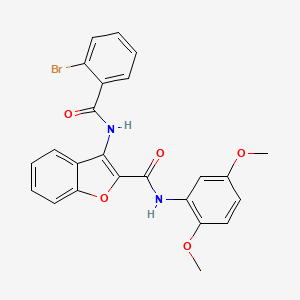

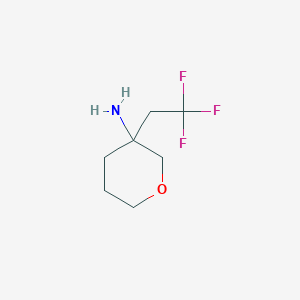

“(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride” is a compound that falls under the category of carboxylic acids . It is characterized by the presence of a carboxyl group (COOH) and an amino group (NH2). The compound’s IUPAC name is "(1-carboxyethyl)-L-methionine hydrochloride" .

Synthesis Analysis

The synthesis of carboxylic acids and their derivatives can be achieved through various methods. One common method involves the asymmetric reduction of a ketone using (S)-CBS oxazaborolidine and the use of commercially available methyl pyroglutamate as a starting material . Another method involves the conversion of carboxylic acids to acid chlorides using Thionyl Chloride . The hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .Molecular Structure Analysis

The molecular structure of “(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride” can be determined using various spectroscopic techniques such as 1H, 13C, 11B, and 19F NMR spectroscopy . The compound’s molecular weight is 257.74 .Chemical Reactions Analysis

Carboxylic acids and their derivatives can undergo a variety of chemical reactions. For instance, carboxylic acids can react with Thionyl Chloride to form acid chlorides . During the reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride” can be determined using various techniques. The compound is characterized by its molecular weight of 257.74 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be determined using appropriate techniques .科学研究应用

合成应用

加氢甲酰化-酰胺羰基化:一项研究展示了在合成草甘膦(一种与 (2S)-2-氨基-4-(甲氧基羰基氨基)丁酸密切相关的化合物)中使用加氢甲酰化-酰胺羰基化的过程(Sakakura、Tanaka 和 Huang,1991)。

氨基酸衍生物合成:对氨基酸衍生物(如含有 2-羟基苯基、苯并[b]吩恶嗪和喹喔啉部分的 N-取代-β-氨基酸衍生物)合成的研究与 (2S)-2-氨基-4-(甲氧基羰基氨基)丁酸等化合物的结构操作和潜在应用相关(Mickevičienė 等,2015)。

环氧氨基酸的生产:2-氨基-4-戊烯酸(一种与 (2S)-2-氨基-4-(甲氧基羰基氨基)丁酸在结构上相似的化合物)的衍生物被用于生产环氧氨基酸,突出了生产结构独特的氨基酸的途径(Krishnamurthy 等,2014)。

生物学应用

肠上皮屏障功能:一项关于 DL-2-羟基-(4-甲硫基)丁酸(一种蛋氨酸前体)的研究突出了其在保护肠上皮屏障功能中的作用,这一见解可能与 (2S)-2-氨基-4-(甲氧基羰基氨基)丁酸等衍生物相关(Martín-Venegas 等,2013)。

雏鸡肝脏中的代谢途径:关于在雏鸡肝脏中将 2-羟基-4-(甲硫基)丁酸转化为 L-蛋氨酸的研究表明,与 (2S)-2-氨基-4-(甲氧基羰基氨基)丁酸相似的化合物具有潜在的代谢途径和生物学作用(Dibner 和 Knight,1984)。

未来方向

The future directions for the study and application of “(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. The use of boronic acids in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Extending the studies with boronic acids in Medicinal Chemistry could lead to the development of new promising drugs .

属性

IUPAC Name |

(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4.ClH/c1-12-6(11)8-3-2-4(7)5(9)10;/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTVKSPSNLMUOQ-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)NCC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-4-(methoxycarbonylamino)butanoic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2365503.png)

![ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate](/img/structure/B2365508.png)

![(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2365514.png)

![6-Methyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2365516.png)

![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)

![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2365523.png)

![4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline](/img/structure/B2365524.png)